5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
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Overview
Description
5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a complex organic compound featuring a unique combination of functional groups, including a thiophene ring, a pyrrolo[3,4-d]isoxazole core, and a tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione typically involves multi-step organic reactions. One common approach includes the condensation of thiophene derivatives with appropriate isoxazole precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize by-products. Techniques such as continuous flow synthesis and automated reaction systems can be employed to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the isoxazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-5-phenyl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione: Similar in structure but with different substituents on the aromatic rings.
Pyrrolo[3,2-b]pyrrole-1,4-diones: Share the pyrrolo core but differ in the functional groups attached.
Uniqueness
5-Methyl-3-thiophen-2-yl-2-o-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is unique due to its specific combination of a thiophene ring, a pyrrolo[3,4-d]isoxazole core, and a tolyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-2-(2-methylphenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-6-3-4-7-11(10)19-14(12-8-5-9-23-12)13-15(22-19)17(21)18(2)16(13)20/h3-9,13-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASBBTFXANKIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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